Kanamycin sulfate

Description

Kanamycin A sulfate is an aminoglycoside sulfate salt. It has a role as an antibacterial drug. It contains a kanamycin A.

Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.

Structure

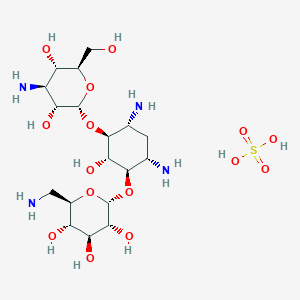

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kanamycin Sulfate's Mechanism of Action on the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, an aminoglycoside antibiotic, exerts its bactericidal effects by targeting the bacterial 30S ribosomal subunit, a critical component of the protein synthesis machinery. This guide provides a detailed examination of the molecular interactions and functional consequences of kanamycin binding to the 30S subunit. It delves into the specific binding sites, the multifaceted disruption of protein synthesis, and the primary mechanisms of bacterial resistance. This document also includes a compilation of quantitative data on kanamycin's activity and detailed protocols for key experimental assays relevant to its study.

Introduction

Kanamycin is a broad-spectrum aminoglycoside antibiotic isolated from Streptomyces kanamyceticus.[1] Its clinical efficacy stems from its ability to irreversibly bind to the bacterial ribosome, leading to cell death.[2] Understanding the precise mechanism of action at the molecular level is crucial for combating the growing threat of antibiotic resistance and for the development of novel antimicrobial agents. This guide focuses on the interaction between kanamycin sulfate and the 30S ribosomal subunit, the primary target of its antibacterial activity.

The 30S Ribosomal Subunit: Kanamycin's Target

The bacterial 70S ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. The 30S subunit plays a pivotal role in the initiation of translation and the decoding of the messenger RNA (mRNA) template. It is primarily composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins.

Mechanism of Action

Kanamycin's bactericidal action is a multi-step process that ultimately disrupts protein synthesis, leading to the accumulation of nonfunctional or toxic proteins and subsequent cell death.[2][3]

Binding to the 30S Subunit

Kanamycin, a 4,6-disubstituted 2-deoxystreptamine aminoglycoside, specifically binds to the A-site (aminoacyl-tRNA site) on the 16S rRNA of the 30S ribosomal subunit.[1][3][4] This binding pocket is a highly conserved region, explaining kanamycin's broad spectrum of activity against many bacterial species. The interaction involves hydrogen bonding between the amino and hydroxyl groups of kanamycin and the nucleotides of the 16S rRNA, particularly around helix 44 (h44).[5][6]

Disruption of Protein Synthesis

The binding of kanamycin to the A-site interferes with several key stages of protein synthesis:

-

Inhibition of Initiation Complex Formation: Kanamycin can prevent the proper assembly of the initiation complex, which is the first step in protein synthesis, thereby halting the entire process before it begins.[3][7]

-

Induction of mRNA Misreading: A primary consequence of kanamycin binding is the misreading of the mRNA codon by the aminoacyl-tRNA.[2][3][4] The binding of the antibiotic induces a conformational change in the A-site, forcing two critical adenine residues (A1492 and A1493) to flip out from helix 44. This conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, thus lowering the fidelity of tRNA selection and leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5] This results in the synthesis of aberrant and nonfunctional proteins.[2]

-

Inhibition of Translocation: Kanamycin also hinders the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[3][8] By stabilizing a particular conformation of the ribosome, kanamycin impedes the movement of the tRNAs and mRNA, effectively stalling protein synthesis.[8]

The following diagram illustrates the core mechanism of action of kanamycin on the 30S ribosomal subunit.

Caption: Kanamycin's mechanism of action on the 30S ribosomal subunit.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of kanamycin and other aminoglycosides with the bacterial ribosome.

| Antibiotic/Parameter | Value | Organism/System | Reference |

| Kanamycin B | |||

| Dissociation Constant (Kd) for 16S rRNA A-site | 9.98 µM | Escherichia coli (in vitro) | [9] |

| Arbekacin (Kanamycin B derivative) | |||

| Half-maximal Inhibitory Concentration (IC50) | 125 nM | E. coli reconstituted translation system | [7] |

| Tobramycin | |||

| Dissociation Constant (Kd) for 16S rRNA A-site | 0.2 ± 0.2 µM | Escherichia coli (in vitro) | [2] |

| Neomycin B | |||

| Dissociation Constant (Kd) for 16S rRNA A-site | 0.3 ± 0.1 µM | Escherichia coli (in vitro) | [2] |

| Paromomycin | |||

| Dissociation Constant (Kd) for 16S rRNA A-site | 5.4 ± 1.1 µM | Escherichia coli (in vitro) | [2] |

| mRNA Misreading | |||

| Arbekacin-induced decrease in accuracy (UUC vs. CUC) | ~80,000-fold | E. coli reconstituted translation system | [7] |

Mechanisms of Resistance

Bacterial resistance to kanamycin and other aminoglycosides is a significant clinical challenge. The primary mechanisms of resistance include:

-

Enzymatic Modification: Bacteria may acquire genes encoding aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome. These enzymes include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs).

-

Alteration of the Ribosomal Target: Mutations in the 16S rRNA gene, particularly at the kanamycin binding site, can reduce the antibiotic's affinity for the ribosome. A clinically significant mechanism is the enzymatic methylation of the 16S rRNA at specific nucleotides, such as G1405 or A1408, by 16S rRNA methyltransferases.[4][5] This modification sterically hinders the binding of aminoglycosides.

-

Reduced Permeability and Efflux: Bacteria can develop resistance by decreasing the permeability of their cell membrane to aminoglycosides or by actively pumping the antibiotic out of the cell using efflux pumps.

The following diagram illustrates the primary mechanisms of bacterial resistance to kanamycin.

Caption: Mechanisms of bacterial resistance to kanamycin.

Experimental Protocols

Purification of 70S Ribosomes from E. coli

This protocol describes the isolation of translationally active 70S ribosomes.

Materials:

-

E. coli cell paste

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol, and DNase I (1 µg/mL)

-

High Salt Buffer: 20 mM Tris-HCl (pH 7.5), 500 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Sucrose Cushion: 1.1 M sucrose in High Salt Buffer

-

Resuspension Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Resuspend E. coli cell paste in Lysis Buffer.

-

Lyse cells using a French press or sonication.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Layer the supernatant onto a sucrose cushion in ultracentrifuge tubes.

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 16-20 hours at 4°C.

-

Discard the supernatant and gently wash the ribosome pellet with Resuspension Buffer.

-

Resuspend the pellet in Resuspension Buffer.

-

Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).

-

Aliquot and store the purified ribosomes at -80°C.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the effect of kanamycin on the synthesis of a reporter protein.

Materials:

-

Commercial E. coli based IVTT kit (e.g., PURExpress®)

-

Plasmid DNA encoding a reporter gene (e.g., firefly luciferase or GFP)

-

This compound stock solution

-

Nuclease-free water

-

Microplate reader for luminescence or fluorescence detection

Procedure:

-

Prepare a master mix of the IVTT components according to the manufacturer's instructions.

-

Aliquot the master mix into microplate wells.

-

Add varying concentrations of this compound to the wells. Include a no-antibiotic control and a no-DNA control.

-

Add the reporter plasmid DNA to all wells except the no-DNA control.

-

Incubate the plate at 37°C for 2-4 hours.

-

Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) using a microplate reader.

-

Calculate the percent inhibition of protein synthesis for each kanamycin concentration relative to the no-antibiotic control.

-

Plot the percent inhibition against the logarithm of the kanamycin concentration to determine the IC50 value.

The following diagram outlines the workflow for an in vitro translation inhibition assay.

Caption: Workflow for an in vitro translation inhibition assay.

Ribosome Binding Assay (Filter Binding)

This assay measures the direct binding of radiolabeled kanamycin to the 30S ribosomal subunit.

Materials:

-

Purified 30S ribosomal subunits

-

[3H]-Kanamycin or other radiolabeled aminoglycoside

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2

-

Nitrocellulose and charged nylon membranes

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Set up binding reactions containing a fixed concentration of 30S subunits and varying concentrations of [3H]-kanamycin in Binding Buffer.

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter the reactions through a dual-membrane system (nitrocellulose followed by charged nylon) under vacuum. Ribosome-bound kanamycin will be retained on the nitrocellulose membrane, while free kanamycin will pass through.

-

Wash the membranes with ice-cold Binding Buffer.

-

Place the nitrocellulose membranes in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [3H]-kanamycin using a scintillation counter.

-

Plot the amount of bound kanamycin against the free kanamycin concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Conclusion

This compound's potent bactericidal activity is a direct result of its high-affinity binding to the A-site of the 16S rRNA within the 30S ribosomal subunit. This interaction triggers a cascade of events, including the inhibition of translation initiation, induction of mRNA misreading, and blockage of translocation, which collectively lead to the production of faulty proteins and bacterial cell death. The emergence of resistance, primarily through enzymatic modification of the antibiotic or alteration of the ribosomal target, underscores the importance of continued research into the molecular details of this interaction. The experimental approaches outlined in this guide provide a framework for further investigation into the mechanism of kanamycin and for the development of novel strategies to overcome antibiotic resistance.

References

- 1. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Aminoglycoside Resistance: Updates with a Focus on Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of fortimicins with other aminoglycosides and effects on bacterial ribosome and protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

What is the primary use of Kanamycin sulfate in molecular biology?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin sulfate, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a cornerstone of molecular biology research.[1] Its primary and most critical application is as a potent selective agent in cloning and genetic engineering experiments.[2][3][4] This guide provides an in-depth overview of the core principles of this compound's use, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Kanamycin functions by inhibiting protein synthesis in prokaryotic cells, a bactericidal action that makes it highly effective for selecting successfully transformed bacteria harboring a resistance gene.[2][5] The most common resistance gene employed is the neomycin phosphotransferase II (NPTII or neo) gene, often denoted as KanR on plasmids.[2][6] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates kanamycin by phosphorylation, thereby allowing the transformed cells to proliferate in a selective medium.[2][6]

Mechanism of Action

This compound exerts its bactericidal effect by targeting bacterial ribosomes, the cellular machinery responsible for protein synthesis.[5] The antibiotic irreversibly binds to the 30S ribosomal subunit, a critical component for the initiation and elongation of polypeptide chains.[2][5][7] This binding event disrupts protein synthesis in several ways:

-

Inhibition of Initiation Complex Formation: Kanamycin interferes with the proper assembly of the ribosomal subunits, mRNA, and initiator tRNA, thus preventing the commencement of translation.[5][8]

-

mRNA Misreading: The binding of kanamycin induces a conformational change in the 30S subunit, leading to the misreading of mRNA codons.[5][7] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[2][5]

-

Translocation Inhibition: Kanamycin impedes the movement of the ribosome along the mRNA template, a process known as translocation, which effectively halts protein elongation.[5][8]

The culmination of these disruptive actions on protein synthesis leads to bacterial cell death.[2]

Caption: Mechanism of this compound Action.

Kanamycin Resistance

The primary mechanism of resistance to kanamycin in molecular biology applications is the enzymatic inactivation of the antibiotic.[6] The NPTII gene, when present in a transformed bacterium, produces an aminoglycoside 3'-phosphotransferase.[2] This enzyme catalyzes the transfer of a phosphate group from ATP to the 3'-hydroxyl group of the kanamycin molecule, rendering it unable to bind to the bacterial ribosome.[2]

Caption: Kanamycin Resistance Mechanism.

Quantitative Data for this compound Usage

The optimal concentration of this compound can vary depending on the bacterial strain, the type of vector, and the specific application. It is always recommended to perform a titration to determine the ideal concentration for a new experimental system.[2]

| Application | Organism/System | Recommended Working Concentration | Stock Solution Concentration |

| Bacterial Selection (Plasmids) | E. coli | 50 µg/mL | 50 mg/mL in sterile water |

| Bacterial Selection (Cosmids) | E. coli | 20 µg/mL | 50 mg/mL in sterile water |

| Yeast Selection | S. cerevisiae | 50-100 µg/mL | 50 mg/mL in sterile water |

| Mammalian Cell Selection | Various | 200-400 µg/mL | 50 mg/mL in sterile water |

| Plant Tissue Culture | Various | 50-100 µg/mL | 50 mg/mL in sterile water |

Data compiled from multiple sources.[1][2][9][10][11]

Experimental Protocols

Preparation of this compound Stock Solution (50 mg/mL)

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile 15 mL conical tube or appropriate container

-

0.22 µm sterile syringe filter

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Weigh out 500 mg of this compound powder and transfer it to the sterile conical tube.

-

Add 10 mL of sterile, deionized water to the tube.

-

Vortex or mix thoroughly until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.

Bacterial Transformation and Selection using Kanamycin

This protocol outlines the general steps for transforming competent E. coli with a plasmid containing a kanamycin resistance gene and selecting for transformants.

Materials:

-

Competent E. coli cells (e.g., DH5α)

-

Plasmid DNA with Kanamycin resistance gene

-

SOC medium

-

LB agar plates

-

LB agar plates containing Kanamycin (at the desired final concentration, typically 50 µg/mL)

-

Kanamycin stock solution (50 mg/mL)

-

Ice

-

Water bath at 42°C

-

Incubator at 37°C

-

Sterile microcentrifuge tubes

-

Sterile spreader

Procedure:

-

Thaw a tube of competent E. coli cells on ice.

-

Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube.

-

Incubate the cell-DNA mixture on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

-

Immediately transfer the tube back to ice and incubate for 2 minutes.

-

Add 950 µL of pre-warmed SOC medium to the tube.

-

Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm). This "recovery" period allows the bacteria to express the kanamycin resistance gene.[12][13]

-

Plate 100-200 µL of the transformation mixture onto an LB agar plate containing Kanamycin.

-

Spread the cells evenly over the surface of the agar using a sterile spreader.

-

As a control, plate a portion of the transformation on an LB agar plate without kanamycin to check the viability of the competent cells.

-

Incubate the plates overnight (16-18 hours) at 37°C.

-

Observe the plates for colony growth. Colonies should only appear on the plate containing Kanamycin if the transformation was successful.

Caption: Experimental Workflow for Bacterial Transformation.

Conclusion

This compound is an indispensable tool in molecular biology, primarily serving as a robust selection agent for identifying and isolating successfully transformed cells. Its well-characterized mechanism of action, targeting bacterial protein synthesis, and the availability of a reliable resistance marker make it a staple in cloning, gene expression, and other genetic manipulation techniques. Adherence to established protocols and optimization of working concentrations are critical for achieving reproducible and accurate results in experiments utilizing this compound for selection.

References

- 1. canvaxbiotech.com [canvaxbiotech.com]

- 2. goldbio.com [goldbio.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Kanamycin A - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. laboratorynotes.com [laboratorynotes.com]

- 12. Bacterial Transformation - Mix & Go Competent Cells - CHEM 584 [protocols.io]

- 13. home.sandiego.edu [home.sandiego.edu]

The Discovery and Origin of Kanamycin Sulfate from Streptomyces kanamyceticus: A Technical Guide

Abstract

Kanamycin, an aminoglycoside antibiotic of significant clinical importance, was a landmark discovery in the fight against bacterial infections. This technical guide provides a comprehensive overview of the discovery of kanamycin sulfate, its origin from the soil bacterium Streptomyces kanamyceticus, and the scientific underpinnings of its production and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Introduction

The mid-20th century was a golden era for antibiotic discovery, with soil microorganisms proving to be a rich source of novel antimicrobial compounds. It was in this scientific climate that Japanese scientist Hamao Umezawa and his team embarked on a systematic screening of soil actinomycetes. In 1957, their efforts culminated in the isolation of a new, potent antibiotic from a strain of Streptomyces found in the soil of Nagano Prefecture, Japan.[1][2] This bacterium was aptly named Streptomyces kanamyceticus, and the antibiotic it produced was christened kanamycin.[3][4] Kanamycin proved to be a broad-spectrum antibiotic, effective against a range of Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis.[1][5] Its sulfate salt, this compound, became the preferred form for clinical use due to its stability and solubility.[6][7]

The Producing Organism: Streptomyces kanamyceticus

Streptomyces kanamyceticus is a Gram-positive, filamentous bacterium belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically useful antibiotics. The strain originally isolated by Umezawa's team, Streptomyces kanamyceticus ATCC 12853, remains a key organism for both research and industrial production of kanamycin.[8] Over the years, various mutant strains have been developed through techniques like UV irradiation and chemical mutagenesis to enhance kanamycin yield.[1][9]

Physicochemical Properties of this compound

Kanamycin is an aminoglycoside antibiotic complex consisting of three main components: kanamycin A, the major and most active component, and two minor components, kanamycin B and C.[10] this compound is a white to off-white, crystalline powder.[11] It is highly soluble in water and practically insoluble in most organic solvents like alcohol, acetone, and chloroform.[12][13]

| Property | Value | Reference |

| Molecular Formula | C18H36N4O11 · H2SO4 | [12] |

| Molecular Weight | 582.58 g/mol | [14] |

| Appearance | White to off-white crystalline powder | [11] |

| Solubility in water | 50 mg/mL | [12][13] |

| pH (1% solution in water) | 6.5 - 8.5 | [12] |

| Melting Point | >250 °C (decomposes) | [11] |

Antimicrobial Spectrum and Mechanism of Action

Kanamycin exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[5] Its primary mechanism of action involves the inhibition of bacterial protein synthesis.[11][15] Kanamycin binds irreversibly to the 30S ribosomal subunit of the bacterial ribosome.[11][15][16] This binding interferes with the initiation complex of peptide formation and leads to misreading of the mRNA, resulting in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.[4][11]

Minimum Inhibitory Concentrations (MIC) of Kanamycin

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | 4 | [11] |

| Staphylococcus aureus ATCC 29213 | 1-4 | |

| Pseudomonas aeruginosa ATCC 27853 | 8-32 | |

| Klebsiella pneumoniae ATCC 13883 | 1-4 | |

| Enterococcus faecalis ATCC 29212 | >64 | [11] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Biosynthesis of Kanamycin in Streptomyces kanamyceticus

The biosynthesis of kanamycin is a complex process involving a series of enzymatic reactions encoded by a gene cluster within the S. kanamyceticus genome.[17] The pathway begins with the synthesis of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), from D-glucose-6-phosphate.[10] The pathway then diverges into parallel branches due to the substrate flexibility of key glycosyltransferases, ultimately leading to the production of kanamycin A, B, and C.[10][16] Kanamycin A is the main product, while kanamycin B and C are produced as byproducts.[18]

Caption: Simplified Kanamycin Biosynthetic Pathway in S. kanamyceticus.

Experimental Protocols

Fermentation of Streptomyces kanamyceticus

This protocol describes a typical laboratory-scale fermentation process for kanamycin production.

Materials:

-

Streptomyces kanamyceticus (e.g., ATCC 12853)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., containing soluble starch, soybean meal, glucose, yeast extract, and mineral salts)

-

Shaker incubator

-

Fermenter (optional, for larger scale)

Procedure:

-

Inoculum Preparation: Aseptically inoculate a loopful of S. kanamyceticus spores or mycelia from a slant into a flask containing seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking at 200-250 rpm.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 28-30°C for 5-7 days with vigorous aeration and agitation. Maintain the pH of the culture between 7.0 and 8.0.

-

Monitoring: Periodically take samples to monitor cell growth (e.g., dry cell weight) and kanamycin production (e.g., by bioassay or HPLC).

Isolation and Purification of this compound

This protocol outlines a common method for extracting and purifying kanamycin from the fermentation broth.

Materials:

-

Fermentation broth containing kanamycin

-

Sulfuric acid and sodium hydroxide for pH adjustment

-

Cation-exchange resin (e.g., Amberlite IRC-50)

-

Methanol

-

Activated carbon

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Harvesting: After fermentation, remove the mycelia and other solid materials from the broth by centrifugation or filtration.

-

Cation-Exchange Chromatography: Adjust the pH of the clarified broth to 7.0-8.0 and pass it through a column packed with a cation-exchange resin. Kanamycin will bind to the resin.

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute the bound kanamycin from the resin using a dilute acid solution (e.g., 0.5 N H₂SO₄).

-

Neutralization and Decolorization: Neutralize the eluate with a base (e.g., NaOH) and decolorize it by treating with activated carbon.

-

Concentration: Concentrate the decolorized solution under reduced pressure.

-

Precipitation and Crystallization: Add methanol to the concentrated solution to precipitate crude this compound. The crude product can be further purified by recrystallization from an aqueous methanol solution.

-

Drying: Dry the purified this compound crystals under vacuum or by lyophilization to obtain a fine powder.

Caption: Experimental Workflow for this compound Isolation.

Conclusion

The discovery of kanamycin from Streptomyces kanamyceticus represents a significant milestone in the history of antibiotics. Its broad-spectrum activity and well-characterized properties have made it an invaluable tool in both clinical medicine and molecular biology research. This guide has provided a detailed overview of the discovery, origin, and scientific principles underlying kanamycin, offering a valuable resource for professionals in the field of drug discovery and development. Continued research into the biosynthesis and potential modifications of kanamycin holds promise for the development of new and improved aminoglycoside antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. This compound | ibresco [ibresco.com]

- 6. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mineral nutrition of Streptomyces kanamyceticus for kanamycin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kanamycin A - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 15. US2931798A - Kanamycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 16. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

The Dual Nature of Kanamycin: A Technical Guide to its Bactericidal and Bacteriostatic Properties

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the bactericidal and bacteriostatic properties of Kanamycin, an aminoglycoside antibiotic. It provides a comprehensive overview of its mechanism of action, factors influencing its antimicrobial activity, and detailed experimental protocols for its evaluation. This document is intended to serve as a critical resource for professionals in the fields of microbiology, pharmacology, and drug development.

Executive Summary

Kanamycin is a potent antibiotic that functions primarily by inhibiting protein synthesis in susceptible bacteria. This action is generally considered bactericidal, meaning it directly leads to bacterial cell death. However, the distinction between bactericidal and bacteriostatic activity is not always absolute and can be concentration-dependent. This guide will explore the nuances of Kanamycin's activity, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to characterize them.

Kanamycin's Mechanism of Action: A Multi-pronged Attack

Kanamycin's primary mode of action is the irreversible binding to the 30S ribosomal subunit of bacteria.[1] This binding event disrupts protein synthesis through several key mechanisms:

-

Inhibition of Initiation Complex Formation: Kanamycin interferes with the proper assembly of the ribosomal subunits, preventing the initiation of protein translation.

-

mRNA Misreading: The binding of Kanamycin to the 16S rRNA within the 30S subunit induces conformational changes that lead to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

-

Blockage of Translocation: Kanamycin can also inhibit the movement of the ribosome along the mRNA molecule, a process known as translocation, further halting protein synthesis.

Beyond its direct impact on protein synthesis, Kanamycin's bactericidal activity is augmented by secondary effects that compromise the bacterial cell's integrity:

-

Cell Membrane Damage: The accumulation of aberrant proteins can disrupt the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Generation of Reactive Oxygen Species (ROS): Kanamycin treatment has been shown to induce the production of ROS, such as hydroxyl radicals, within the bacterial cell. This oxidative stress can damage DNA, lipids, and proteins, contributing significantly to the lethal action of the antibiotic.

dot

Caption: Kanamycin's multi-step mechanism of action leading to bacterial cell death.

Quantitative Assessment of Kanamycin's Activity

The antimicrobial activity of Kanamycin is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Kanamycin MIC and MBC Data

The following tables summarize reported MIC and MBC values for Kanamycin against common bacterial pathogens. It is important to note that these values can vary depending on the specific strain, inoculum size, and testing methodology.

| Bacterium | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | O157 | ≤6.25 | [2] |

| Escherichia coli | K-12 | 2 | [3] |

| Escherichia coli | - | 1 | [4] |

| Escherichia coli | - | 6.25 | [5] |

| Escherichia coli | - | 4.5 mg/L | [1] |

| Staphylococcus aureus | - | 3.5 mg/L | [1] |

| Staphylococcus aureus | Bovine isolates | MIC50: 0.78 | [6] |

| Staphylococcus aureus | - | 3.125 | [5] |

| Staphylococcus aureus | ATCC 29213 | 1 to 4 | [7] |

| Pseudomonas aeruginosa | Clinical isolates | No activity | [8][9] |

| Pseudomonas aeruginosa | PAK | 60 (sub-inhibitory) | [10][11] |

| Bacterium | Strain | MBC (µg/mL) | MBC/MIC Ratio | Reference |

| Escherichia coli | O157 | ≤6.25 | ≤1 | [2] |

| Escherichia coli | - | 2 | 2 | [4] |

| Pseudomonas aeruginosa | - | >16 | - | [12] |

Experimental Protocols

Accurate determination of Kanamycin's bactericidal and bacteriostatic properties relies on standardized and meticulously executed experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Kanamycin stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard)

-

Sterile pipettes and multichannel pipettor

-

Incubator

Procedure:

-

Prepare Kanamycin Dilutions: Aseptically prepare a two-fold serial dilution of Kanamycin in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the Kanamycin dilutions, as well as to a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB). The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Kanamycin in which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the completion of the MIC test.

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Spreader or inoculating loop

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, aspirate a small volume (e.g., 10-100 µL) and plate it onto an antibiotic-free agar plate.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of Kanamycin that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

dot

Caption: Workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.

Time-Kill Curve Assay

This assay provides a dynamic view of the antimicrobial agent's effect over time.

Materials:

-

Flasks or tubes containing sterile MHB

-

Kanamycin stock solution

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Sterile pipettes and dilution tubes

-

Agar plates

-

Incubator and shaking incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial culture in MHB and grow to early to mid-logarithmic phase. Dilute the culture to a starting concentration of approximately 10^5 - 10^6 CFU/mL.

-

Experimental Setup: Prepare flasks containing MHB with different concentrations of Kanamycin (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-antibiotic control. Inoculate each flask with the prepared bacterial suspension.

-

Sampling over Time: Incubate the flasks at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto agar plates.

-

Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each Kanamycin concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

dot

Caption: Experimental workflow for a time-kill curve assay.

Conclusion

Kanamycin's classification as a bactericidal agent is well-supported by its multifaceted mechanism of action that not only halts protein synthesis but also induces secondary lethal effects such as membrane damage and oxidative stress. The quantitative data from MIC and MBC studies, along with the dynamic insights from time-kill curve assays, provide a robust framework for understanding and predicting its efficacy against susceptible pathogens. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research into the bactericidal and bacteriostatic properties of Kanamycin and other antimicrobial agents, ultimately contributing to the development of more effective therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro susceptibility of Escherichia coli O157 to several antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. msjonline.org [msjonline.org]

- 6. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Subinhibitory Concentration of Kanamycin Induces the Pseudomonas aeruginosa type VI Secretion System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Subinhibitory concentration of kanamycin induces the Pseudomonas aeruginosa type VI secretion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Kanamycin Sulfate Solubility: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of an active pharmaceutical ingredient's solubility is paramount for formulation, efficacy, and regulatory compliance. This technical guide provides an in-depth analysis of the solubility of kanamycin sulfate in water and other common laboratory solvents, complete with experimental protocols and visual representations of relevant biological pathways.

This compound, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, is a critical agent against a broad spectrum of bacterial infections. Its efficacy is intrinsically linked to its solubility, which dictates its behavior in various experimental and physiological environments. This document consolidates available data on the solubility of this compound, offers a detailed methodology for its determination, and illustrates its mechanism of action and resistance pathways.

Solubility Profile of this compound

The solubility of this compound is significantly influenced by the solvent, temperature, and the specific salt form of the compound. The data compiled from various sources indicates a high solubility in aqueous solutions and limited solubility in most organic solvents. It is important to note that commercial this compound can exist as a monosulfate or a salt with a higher sulfate content, sometimes referred to as a "bisulfate," which can account for variations in reported solubility values.[1][2]

Below is a summary of the quantitative and qualitative solubility data for this compound in various laboratory solvents.

| Solvent | Solubility | Observations |

| Water | 25 mg/mL to 125 mg/mL[3][4][5][6] | Freely soluble. The wide range may be attributed to different salt forms (monosulfate vs. higher sulfate content), temperature, and pH. A 1% solution in water has a pH of 6.5 to 8.5.[7][8] |

| Phosphate-Buffered Saline (PBS) | 50 mg/mL[9] | Soluble; sonication may be required for a clear solution. |

| Saline | 50 mg/mL[9] | Soluble; sonication may be required for a clear solution. |

| Ethanol | Practically Insoluble / Insoluble[3][6][7][10][11] | |

| Methanol | Practically Insoluble[11] | |

| Acetone | Practically Insoluble / Insoluble[7][8][11] | |

| Chloroform | Practically Insoluble[7][8] | |

| Ether | Practically Insoluble[7][8] | |

| Ethyl Acetate | Practically Insoluble[7][8] | |

| Dimethyl Sulfoxide (DMSO) | Insoluble / < 1 mg/mL[5][10] |

Experimental Protocol for Solubility Determination

The universally accepted method for determining the equilibrium solubility of a substance is the shake-flask method, as recommended by various pharmacopeias, including the United States Pharmacopeia (USP) under chapter <1236>.[12][13][14][15] This method involves saturating a solvent with a solute and then quantifying the dissolved concentration.

Principle

An excess amount of the solid this compound is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound powder (of known purity and form)

-

Solvents of interest (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable column and detector for kanamycin quantification

-

Analytical balance

-

pH meter

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a suitable container (e.g., a glass vial or flask).

-

Add a known volume of the desired solvent.

-

Seal the container to prevent solvent evaporation.

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, centrifuge the sample.

-

Filter the resulting supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to ensure a particle-free solution.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

The solubility is typically reported in mg/mL or mol/L at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Visualizing Kanamycin's Biological Pathways

To provide a clearer understanding of kanamycin's function and the challenges it faces, the following diagrams, generated using the DOT language, illustrate its mechanism of action and the primary pathways of bacterial resistance.

Caption: Kanamycin's mechanism of action involves binding to the 30S ribosomal subunit, leading to inhibition of protein synthesis and mistranslation, ultimately causing bacterial cell death.

Caption: Bacteria employ three primary mechanisms of resistance to kanamycin: enzymatic modification of the drug, alteration of the ribosomal target, and reduced intracellular concentration via efflux pumps.

References

- 1. agerp.agscientific.com [agerp.agscientific.com]

- 2. agscientific.com [agscientific.com]

- 3. pharmacylibrary.com [pharmacylibrary.com]

- 4. This compound | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ubpbio.com [ubpbio.com]

- 7. This compound mixture of Kanamycin A (main component) and Kanamycin B and C 70560-51-9 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biorelevant.com [biorelevant.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. uspnf.com [uspnf.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

Molecular weight and chemical formula of Kanamycin sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Kanamycin sulfate, a widely used aminoglycoside antibiotic. The document details its molecular weight, chemical formula, and the typical composition of the pharmaceutical-grade substance. Furthermore, it outlines key experimental protocols for the determination of its molecular weight and the assessment of its purity, crucial for quality control and research applications.

Core Chemical and Physical Data

Kanamycin is an antibiotic complex produced by Streptomyces kanamyceticus. The complex consists of three main components: Kanamycin A, which is the major and most active component, and two minor, structurally related components, Kanamycin B and Kanamycin C.[1] Commercially available Kanamycin is typically in the form of its sulfate salt to improve its stability and solubility. Pharmaceutical-grade this compound is predominantly composed of Kanamycin A sulfate.[2]

The United States Pharmacopeia (USP) mandates that this compound must have a potency of not less than 750 µg of kanamycin per mg, calculated on a dried basis.[3][4] The European Pharmacopoeia specifies that the content of Kanamycin B should not exceed 4.0%.[5]

The following table summarizes the molecular weight and chemical formula for this compound and its primary components.

| Compound | Chemical Formula (Free Base) | Molecular Weight (Free Base) ( g/mol ) | Chemical Formula (Sulfate Salt) | Molecular Weight (Sulfate Salt) ( g/mol ) |

| Kanamycin A | C18H36N4O11 | 484.50 | C18H36N4O11 · H2SO4 | 582.58 |

| Kanamycin B | C18H37N5O10 | 483.51 | C18H37N5O10 · xH2SO4 | 483.51 (free base basis) |

| Kanamycin C | C18H36N4O11 | 484.50 | Not typically isolated as a sulfate salt | Not applicable |

| This compound (USP/EP) | Primarily Kanamycin A | 484.50 (as Kanamycin A) | C18H38N4O15S | 582.6 |

Experimental Protocols

Accurate determination of molecular weight and purity is essential for the characterization and quality control of this compound. The following sections detail established methodologies for these analyses.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the standard method for determining the purity of this compound and for assaying its potency. The United States Pharmacopeia outlines a specific HPLC method for this purpose.[3][6]

Principle: This method utilizes a reversed-phase HPLC system with electrochemical detection to separate Kanamycin from its related substances and degradation products. The concentration of Kanamycin is determined by comparing the peak area of the sample to that of a known standard.

Methodology:

-

Mobile Phase: A suitable mobile phase, as specified in the relevant pharmacopeia, is used. An example from a research study consists of a mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate.[7]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[7]

-

Detector: An electrochemical detector is specified in the USP monograph.[6] UV detection at 205 nm has also been reported.[7]

-

Standard Preparation: A standard solution of USP this compound Reference Standard is prepared at a known concentration.

-

Sample Preparation: A solution of the this compound sample is prepared at a concentration similar to the standard solution.

-

Chromatographic Conditions: The flow rate is typically around 1.0 mL/min, and the column temperature is maintained at a constant temperature, for example, 50°C.[7]

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak areas for Kanamycin in both chromatograms are recorded. The purity is determined by comparing the area of the main Kanamycin peak to the total area of all peaks. The potency is calculated by comparing the peak area of the sample to that of the standard.

Mass Spectrometry (MS) for Molecular Weight Determination and Identification

Mass spectrometry is a powerful technique for confirming the molecular weight of Kanamycin and identifying its components. Liquid chromatography-mass spectrometry (LC-MS) is often employed for this purpose.[8]

Principle: The this compound sample is introduced into the mass spectrometer, where the molecules are ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, allowing for the determination of the molecular weight of the components.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.[8]

-

Chromatographic Separation (LC-MS): The sample is injected into an HPLC system coupled to the mass spectrometer. A C18 column or a hydrophilic interaction chromatography (HILIC) column can be used for separation.[9]

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for aminoglycosides like Kanamycin.

-

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the molecular ions of Kanamycin A, Kanamycin B, and any other related substances present in the sample. The accurate mass measurement allows for the confirmation of the elemental composition.

Logical Relationship of Kanamycin and its Sulfate Salt

The following diagram illustrates the simple chemical relationship between the active pharmaceutical ingredient, Kanamycin, and its commercially available salt form, this compound.

Caption: Formation of this compound from Kanamycin free base.

References

- 1. This compound | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kanamycin A Sulfate | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. This compound [doi.usp.org]

- 5. catrosa.ru [catrosa.ru]

- 6. This compound [drugfuture.com]

- 7. japsonline.com [japsonline.com]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Siege: An In-depth Technical Guide to Kanamycin's Inhibition of Prokaryotic Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin, a potent aminoglycoside antibiotic, exerts its bactericidal effects by meticulously disrupting the intricate machinery of prokaryotic protein synthesis. This guide delves into the core mechanisms of Kanamycin's action, providing a comprehensive overview for researchers and professionals in drug development. By binding to the 30S ribosomal subunit, Kanamycin initiates a cascade of inhibitory events, including the blockade of translation initiation, induction of mRNA misreading, and hindrance of ribosomal translocation. This document synthesizes key quantitative data, details critical experimental protocols for studying these phenomena, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding of Kanamycin's molecular siege on the bacterial ribosome.

The Primary Target: Binding to the 30S Ribosomal Subunit

Kanamycin's journey into the heart of the bacterial cell culminates in its high-affinity binding to the small (30S) ribosomal subunit.[1][2][3] This interaction is the cornerstone of its antibiotic activity. The primary binding site is located within the decoding center on the 16S rRNA, a highly conserved region among prokaryotes.[2] Specifically, Kanamycin interacts with nucleotides in helix 44 (h44) of the 16S rRNA, near the A-site, where aminoacyl-tRNAs are delivered during translation.[2] This strategic positioning allows Kanamycin to exert its multifaceted inhibitory effects on protein synthesis.

A Multi-pronged Attack on Protein Synthesis

Kanamycin's binding to the 30S subunit triggers a series of events that collectively cripple the ribosome's ability to synthesize functional proteins. This multi-pronged attack can be categorized into three primary mechanisms:

Inhibition of Translation Initiation

By binding to the 30S subunit, Kanamycin can interfere with the proper formation of the translation initiation complex.[1] This complex, comprising the 30S subunit, mRNA, initiator tRNA (fMet-tRNA), and initiation factors, is essential for the commencement of protein synthesis. Kanamycin's presence can distort the conformation of the 30S subunit, thereby preventing the stable association of these components and effectively halting protein synthesis before it can even begin.

Induction of mRNA Misreading and Aberrant Protein Production

A hallmark of Kanamycin and other aminoglycosides is their ability to induce misreading of the mRNA codon by the ribosome.[1][4] The binding of Kanamycin to the decoding center alters the conformational dynamics of the ribosome, leading to a decrease in the fidelity of codon-anticodon pairing.[1] This results in the incorporation of incorrect amino acids into the growing polypeptide chain.[4] The accumulation of these non-functional or misfolded proteins can lead to a state of cellular stress and ultimately contribute to bacterial cell death.

Hindrance of Ribosomal Translocation

During the elongation phase of protein synthesis, the ribosome moves along the mRNA transcript in a process called translocation. Kanamycin has been shown to inhibit this crucial step.[1][5] By binding near the A-site, Kanamycin can physically obstruct the movement of the tRNAs from the A-site to the P-site and from the P-site to the E-site, effectively stalling the ribosome on the mRNA.[1] This blockade of elongation prevents the synthesis of full-length proteins.

Quantitative Analysis of Kanamycin's Inhibitory Effects

The inhibitory potency of Kanamycin has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

| Parameter | Organism/System | Value | Reference |

| IC50 for Protein Synthesis Inhibition | E. coli cell-free system | 16 µg/mL | [6] |

| Inhibitory Constant (KI) for GFP+ Synthesis | E. coli based reconstituted translation system | 125 nM (for Arbekacin, a related aminoglycoside) | [7] |

| Effect on Translocation Time | E. coli ribosomes | Prolongs from ~50 ms to at least 2 s (for Arbekacin) | [7] |

Table 1: Quantitative Data on Kanamycin's Inhibition of Protein Synthesis. This table presents key inhibitory concentrations and kinetic parameters of Kanamycin and related aminoglycosides on prokaryotic protein synthesis.

| Effect | Experimental System | Observation | Reference |

| mRNA Misreading | E. coli in vitro translation | Stimulates leucine missense error of poly(U) translation | [8] |

| Error Cluster Induction | Quantitative mass spectrometry of cellular proteins | Induces clusters of amino acid substitutions in full-length proteins | [9] |

| Codon Misreading Frequency | S. typhimurium TA102 | Reduces translation fidelity, allowing read-through of ochre stop codon | [10] |

Table 2: Quantitative Data on Kanamycin-Induced mRNA Misreading. This table highlights the impact of Kanamycin on the fidelity of protein translation.

Experimental Protocols

The elucidation of Kanamycin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on the synthesis of a reporter protein in a cell-free system.

Principle: A cell-free extract containing all the necessary components for transcription and translation is incubated with a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein). The amount of protein produced is quantified, and the inhibition by the antibiotic is determined by comparing the protein levels in the presence and absence of the compound.

Detailed Methodology:

-

Preparation of Master Mix: A master mix is prepared containing a commercially available E. coli S30 cell-free extract, a buffer system, amino acids, and an energy source (ATP, GTP).

-

Addition of DNA Template: A plasmid DNA template encoding a reporter gene (e.g., firefly luciferase) is added to the master mix.

-

Incubation with Kanamycin: The master mix is aliquoted into a 96-well plate. Serial dilutions of Kanamycin (or other test compounds) are added to the wells. Control wells with no antibiotic and with a known inhibitor are included.

-

Incubation: The plate is incubated at 37°C for 1-2 hours to allow for transcription and translation to occur.

-

Quantification of Reporter Protein:

-

For Luciferase: A luciferase assay reagent containing luciferin is added to each well. The resulting luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

-

For GFP: The fluorescence of the synthesized GFP is measured using a fluorometer.

-

-

Data Analysis: The percentage of inhibition is calculated for each Kanamycin concentration relative to the no-antibiotic control. The IC50 value (the concentration of Kanamycin that inhibits protein synthesis by 50%) is then determined by plotting the percentage of inhibition against the log of the Kanamycin concentration.

Ribosome Filter Binding Assay

This assay is used to determine the binding affinity of Kanamycin to the ribosome.

Principle: Radiolabeled Kanamycin is incubated with purified ribosomes. The mixture is then passed through a nitrocellulose filter. Ribosomes and any bound radiolabeled Kanamycin are retained on the filter, while unbound Kanamycin passes through. The amount of radioactivity on the filter is proportional to the amount of Kanamycin bound to the ribosome.

Detailed Methodology:

-

Preparation of Radiolabeled Kanamycin: Kanamycin is labeled with a radioactive isotope (e.g., ³H or ¹⁴C).

-

Ribosome Preparation: 70S ribosomes are purified from a prokaryotic source (e.g., E. coli).

-

Binding Reaction: A constant amount of purified ribosomes is incubated with varying concentrations of radiolabeled Kanamycin in a binding buffer. The reaction is allowed to reach equilibrium.

-

Filtration: The binding reaction mixture is rapidly filtered through a nitrocellulose membrane under vacuum.

-

Washing: The filter is washed with cold binding buffer to remove any non-specifically bound Kanamycin.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound Kanamycin is plotted against the concentration of free Kanamycin. The dissociation constant (Kd), which reflects the binding affinity, can be determined from this data.

Toe-printing Assay

This assay is used to identify the specific sites on an mRNA where ribosomes are stalled by an antibiotic.

Principle: A ribosome is allowed to translate an mRNA template in the presence of an antibiotic that causes stalling. A DNA primer complementary to a downstream region of the mRNA is then used to initiate reverse transcription. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked. The length of the resulting cDNA fragment (the "toe-print") indicates the position of the stalled ribosome.

Detailed Methodology:

-

Preparation of mRNA Template: An in vitro transcribed mRNA with a known sequence is used as the template.

-

In Vitro Translation Reaction: The mRNA template is added to a cell-free translation system. The antibiotic of interest (Kanamycin) is added to induce ribosome stalling.

-

Primer Annealing and Extension: A radiolabeled DNA primer is annealed to the 3' end of the mRNA. Reverse transcriptase and dNTPs are added to initiate cDNA synthesis.

-

Gel Electrophoresis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization and Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled cDNA fragments. The size of the "toe-print" band, corresponding to the stalled ribosome, is determined by running a sequencing ladder of the same mRNA in parallel. The position of the stall site can then be mapped to a specific codon on the mRNA.

Visualizing the Molecular Interactions and Workflows

To further clarify the complex processes involved in Kanamycin's mechanism of action, the following diagrams have been generated using Graphviz.

Figure 1: Kanamycin's Mechanism of Action. This diagram illustrates how Kanamycin binds to the 30S ribosomal subunit and exerts its inhibitory effects on protein synthesis.